(2,4-Dimethylthiazol-5-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylthiazol-5-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes a thiazole ring, a morpholine group, and a formate moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple steps involving the reaction of 2,4-dimethylthiazole with appropriate reagents to introduce the morpholine and formate groups. The reaction conditions typically involve the use of strong bases or acids to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The morpholine and formate groups can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides or sulfones.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Various substituted morpholines or formates.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: It could be explored for its therapeutic properties or as a precursor for drug development.
Industry: Its unique properties might be useful in material science or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a biochemical probe, it might interact with specific enzymes or receptors, leading to measurable changes in biological systems. The molecular targets and pathways involved would need to be identified through detailed studies.
Comparison with Similar Compounds
2,4-Dimethylthiazole derivatives: These compounds share the thiazole ring but differ in their substituents.
Morpholine derivatives: Compounds containing morpholine groups with different functional groups.
Formate derivatives: Other compounds with formate groups attached to various structures.
Uniqueness: The uniqueness of (2,4-Dimethylthiazol-5-yl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate lies in its combination of the thiazole ring, morpholine group, and formate moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S.CH2O2/c1-10-13(21-11(2)15-10)14(19)17-5-7-20-9-12(17)8-16(3)4-6-18;2-1-3/h12,18H,4-9H2,1-3H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOLPJWQBJHNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCOCC2CN(C)CCO.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.